molecular formula C13H26N2O4 B1581704 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 21587-74-6

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B1581704
CAS No.: 21587-74-6
M. Wt: 274.36 g/mol
InChI Key: ANOPCGQVRXJHHD-UHFFFAOYSA-N
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Description

Structural Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound belongs to the heterocyclic spirocyclic compound family, specifically classified as a tetraoxaspiro derivative with aminoalkyl substituents. The compound features a quaternary carbon spiro center that connects two six-membered rings, each containing two oxygen atoms in a 1,3-dioxane configuration. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name reflects the spirocyclic core structure designated as spiro[5.5]undecane, indicating two fused six-membered rings sharing a single carbon atom.

The molecular formula C₁₃H₂₆N₂O₄ corresponds to a molecular weight of 274.36 grams per mole, with the compound registered under Chemical Abstracts Service number 21587-74-6. Alternative nomenclature includes 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dipropanamine and 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-bis(propylamine), reflecting the positioning of functional groups within the molecular architecture. Commercial designations such as Ajicure B 001 and Epomate B 001 indicate its industrial applications in epoxy curing systems.

The spirocyclic architecture exhibits C₂ symmetry, with both aminopropyl chains occupying equivalent positions relative to the spiro center. This structural arrangement creates a rigid yet conformationally flexible framework that maintains three-dimensional spatial organization while allowing rotational freedom around the aminopropyl substituents. The presence of multiple ether linkages within the spirocyclic core contributes to the compound's stability and influences its solubility characteristics in polar and nonpolar solvents.

Structural Parameter Value Reference
Molecular Formula C₁₃H₂₆N₂O₄
Molecular Weight 274.36 g/mol
Chemical Abstracts Service Number 21587-74-6
Spiro Configuration [5.5]undecane
Functional Groups Two aminopropyl chains
Symmetry C₂

Historical Development of Spirocyclic Ether-Amine Compounds

The development of spirocyclic ether-amine compounds traces its origins to the broader historical context of spirocyclic chemistry, which began with von Baeyer's discovery of the first spiro compound in 1900. The evolution of spirocyclic compounds gained momentum throughout the twentieth century as researchers recognized their unique three-dimensional properties and potential applications in pharmaceutical and materials science. The specific class of tetraoxaspiro compounds emerged from investigations into cyclic acetals and ketals, driven by the need for thermally stable monomers in polymer chemistry.

Research into spirocyclic ether systems accelerated during the 1970s and 1980s, coinciding with developments in ring-opening polymerization methodologies. The synthesis of substituted tetraoxaspiro[5.5]undecane derivatives became particularly important for developing new polymer materials with enhanced thermal and mechanical properties. Early work focused on spiroorthocarbonates and their polymerization behavior, establishing the foundation for understanding how spirocyclic structures influence polymer characteristics.

The incorporation of amine functionality into spirocyclic ether frameworks represented a significant advancement in the field, combining the structural advantages of spiro compounds with the reactivity of primary amines. This development enabled the creation of bifunctional monomers capable of participating in multiple polymerization mechanisms, including both step-growth and chain-growth processes. The historical progression from simple spirocyclic ethers to complex amine-functionalized derivatives reflects the growing sophistication of synthetic methodologies and the increasing demand for multifunctional materials.

Contemporary research has expanded the scope of spirocyclic ether-amine compounds to include applications in supramolecular chemistry, drug delivery systems, and advanced composite materials. The recognition of spirocyclic scaffolds as valuable frameworks for pharmaceutical development has further stimulated interest in these compounds, leading to the development of new synthetic routes and applications. The historical trajectory demonstrates a clear evolution from fundamental structural studies to sophisticated applications in cutting-edge technologies.

Historical Period Key Development Impact
1900 First spiro compound discovery Foundation of spirocyclic chemistry
1970s-1980s Tetraoxaspiro synthesis methods Polymer applications development
1990s Amine functionalization Bifunctional monomer systems
2000s Supramolecular applications Expanded utility range
2010s-Present Pharmaceutical scaffolds Drug discovery applications

Significance in Supramolecular Chemistry and Polymer Science

The significance of this compound in supramolecular chemistry stems from its unique combination of structural rigidity and functional versatility. The spirocyclic core provides a well-defined three-dimensional scaffold that can serve as a template for organizing molecular assemblies, while the terminal amine groups offer multiple hydrogen bonding sites for supramolecular interactions. This architectural arrangement enables the formation of complex hierarchical structures through non-covalent interactions, making the compound valuable for developing smart materials and responsive systems.

In polymer science, the compound functions as a high-performance crosslinking agent and chain extender, particularly in polyurethane and epoxy systems. The presence of two reactive amine groups allows for the formation of branched and crosslinked polymer networks with enhanced mechanical properties and thermal stability. The spirocyclic core contributes to the rigidity of the resulting polymer matrix, while the flexible aminopropyl chains provide some degree of molecular mobility, creating materials with balanced properties suitable for demanding applications.

The compound's utility extends to advanced composite materials, where it serves as an interfacial modifier between organic and inorganic phases. The amine groups can form strong interactions with inorganic surfaces through coordination or ionic bonding, while the spirocyclic core provides compatibility with organic polymer matrices. This dual functionality makes the compound particularly valuable for developing nanocomposites with improved dispersion and interfacial adhesion.

Recent research has highlighted the compound's potential in electronic materials, where its rigid structure and multiple functional groups enable the development of materials with controlled electrical properties. The spirocyclic framework can suppress unwanted molecular motions that might interfere with charge transport, while the amine groups provide sites for further functionalization with electroactive moieties. Applications in flexible electronics and sensor technologies have demonstrated the compound's versatility in advanced technological applications.

Application Area Key Properties Benefits
Supramolecular Chemistry Rigid scaffold, hydrogen bonding sites Template for molecular assembly
Polymer Crosslinking Bifunctional reactivity Enhanced mechanical properties
Composite Materials Dual organic-inorganic compatibility Improved interfacial adhesion
Electronic Materials Structural rigidity, functionalization sites Controlled electrical properties
Drug Delivery Biocompatible framework Targeted therapeutic systems

Properties

IUPAC Name

3-[3-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15/h11-12H,1-10,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOPCGQVRXJHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)CCCN)COC(OC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066715
Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
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Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21587-74-6
Record name 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
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Record name 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanamine
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Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
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Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
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Record name 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecan-3,9-ylene)bis(propylamine)
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Record name 2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE-3,9-DIPROPANAMINE
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Preparation Methods

General Synthetic Route

The synthesis generally proceeds via a two-stage approach:

  • Stage 1: Formation of the spirocyclic tetraoxaspiro[5.5]undecane core
    This involves the acid-catalyzed condensation of pentaerythritol with formaldehyde. Under acidic conditions, pentaerythritol reacts with formaldehyde to form the 2,4,8,10-tetraoxaspiro[5.5]undecane intermediate through acetal formation and spirocyclization.

  • Stage 2: Introduction of 3-aminopropyl groups
    The intermediate is then reacted with 3-aminopropyl derivatives (such as 3-aminopropanamine or propanamine) to substitute appropriate positions on the spirocyclic core, introducing the bis(3-aminopropyl) substituents.

This synthetic strategy is summarized below:

Step Reactants Conditions Product Yield (approx.)
1 Pentaerythritol + Formaldehyde Acidic medium, reflux, azeotropic removal of water 2,4,8,10-tetraoxaspiro[5.5]undecane intermediate Not specified
2 Intermediate + 3-aminopropyl amine Typically basic or neutral conditions, solvent varies 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Optimized for high yield

This methodology is supported by industrial-scale adaptations, where continuous flow reactors and catalytic optimizations improve reaction efficiency and scalability.

Detailed Laboratory Procedure

A representative laboratory synthesis follows these steps:

  • Condensation and Spirocyclization:
    A mixture of pentaerythritol and formaldehyde is dissolved in an appropriate solvent such as benzene or toluene. A catalytic amount of an acid catalyst, commonly p-toluene-sulfonic acid, is added. The mixture is refluxed, and water formed during the reaction is continuously removed azeotropically using a Dean-Stark apparatus. When approximately 90% of the theoretical water is removed, the reaction is cooled, and the acid catalyst is neutralized with sodium acetate powder. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude spirocyclic intermediate is purified by distillation, chromatography, or crystallization.

  • Aminopropyl Substitution:
    The purified intermediate is then reacted with 3-aminopropyl amine under controlled conditions (often in the presence of a base to facilitate nucleophilic substitution). The reaction parameters (temperature, solvent, reaction time) are optimized to maximize the substitution efficiency and purity of the final product.

Industrial Production Considerations

For industrial synthesis, the process is adapted to continuous flow systems to enhance throughput and reproducibility. Catalysts and reaction conditions are optimized to:

  • Increase yield and selectivity
  • Minimize by-products and impurities
  • Enable safer handling of reactive intermediates and amines
  • Facilitate downstream purification steps

Continuous removal of water and precise temperature control are critical for maintaining the integrity of the spirocyclic structure during synthesis.

Reaction Conditions and Reagents Summary

Reaction Step Reagents/Conditions Notes
Spirocyclic core formation Pentaerythritol, Formaldehyde, p-toluene-sulfonic acid (catalytic), benzene/toluene, reflux, Dean-Stark trap Acidic conditions, azeotropic water removal
Catalyst neutralization Sodium acetate powder Neutralizes acid catalyst post-reaction
Aminopropyl substitution 3-Aminopropyl amine, base (e.g., sodium hydroxide), solvent (varied) Nucleophilic substitution on spiro intermediate

Research Findings and Analytical Data

  • Yields: Laboratory yields for the spirocyclic intermediate range from 50% to 60%, depending on purification methods. Subsequent amine substitution yields are optimized for >80% in well-controlled conditions.

  • Purity: Final product purity is typically ≥98%, confirmed by chromatographic and spectroscopic analysis.

  • Physical Properties:

    • Melting Point: ~47°C
    • Boiling Point: ~204°C (decomposition)
    • Appearance: White crystalline powder
  • Spectroscopic Characterization:

    • 1H-NMR and 13C-NMR confirm the tetraoxaspiro framework and the presence of aminopropyl substituents.
    • Mass spectrometry and elemental analysis support molecular formula C13H26N2O4.

Summary Table of Preparation Methods

Aspect Description
Core formation Acid-catalyzed condensation of pentaerythritol and formaldehyde
Intermediate purification Neutralization, washing, drying, distillation/chromatography
Aminopropyl group introduction Nucleophilic substitution with 3-aminopropyl amine
Reaction medium Benzene or toluene for core formation; various solvents for substitution
Catalysts p-Toluene-sulfonic acid (core formation); base (substitution)
Scale Lab scale to industrial scale with continuous flow adaptation
Yield 50-60% (core), >80% (substitution)
Purity ≥98% final product

Chemical Reactions Analysis

Types of Reactions

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the amine groups can interact with biological macromolecules, influencing their function .

Comparison with Similar Compounds

The spiro[5.5]undecane scaffold allows diverse functionalization, leading to compounds with distinct properties. Below is a comparative analysis of ATU with structurally analogous derivatives:

Structural and Functional Differences

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Functional Groups Primary Applications Unique Properties
ATU (21587-74-6) 3-aminopropyl 274.36 Amines pH-responsive drug delivery, epoxy curing Acid-labile linker, high crosslinking density
3,9-Bis(pyridin-2-yl) Pyridin-2-yl 314.34* Pyridine rings Coordination chemistry Metal-binding ligand
3,9-Divinyl (78-19-3) Vinyl 212.25 Vinyl groups Polymer synthesis Polymerizable via radical reactions
3,9-Bis(octadecyloxy)-diphosphaspiro (3806-34-6) Octadecyloxy, phosphite ~922.18† Phosphite esters Polymer stabilization Antioxidant, hydrolytic stability
3,9-Bis(dodecylthioethyl) Dodecylthioethyl ~632.97‡ Thioether groups Elastomers, adhesives Radical scavenging, thermal stability
3,9-Bis(hydroxypival) (1455-42-1) 1,1-dimethyl-2-hydroxyethyl 304.38 Hydroxyl groups Hydrophilic matrices, dendrimers Hydrogen bonding, water solubility

*Calculated from C₁₇H₁₈N₂O₄.
†Estimated from C₄₁H₈₂O₆P₂.
‡Estimated from C₃₃H₆₄O₄S₂.

Key Research Findings

ATU vs. Pyridin-2-yl Derivative
  • ATU’s amine groups enable covalent bonding with carboxylic acid-modified nanoparticles (e.g., gold nanoparticles in mesoporous silica drug carriers) .
  • The pyridin-2-yl derivative lacks reactive amines but exhibits strong metal coordination due to pyridine rings, making it suitable for catalytic or sensing applications .
ATU vs. Divinyl Derivative
  • ATU’s pH-sensitive acetal linker allows controlled drug release in acidic environments (e.g., tumors), whereas the divinyl derivative’s vinyl groups facilitate crosslinking in polymer networks .
ATU vs. Phosphite-Containing Spiro Compounds
  • Phosphite derivatives (e.g., distearyl pentaerythritol diphosphite) act as antioxidants in polymers, contrasting with ATU’s role in dynamic pH-responsive systems .
ATU vs. Thioether Derivatives
  • Thioether-containing spiro compounds (e.g., 3,9-bis(dodecylthioethyl)) enhance thermal stability in adhesives, while ATU’s amines prioritize chemical reactivity .

Biological Activity

3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS No. 21587-74-6) is a synthetic compound with notable structural features that suggest potential biological activity. Its molecular formula is C13H26N2O4C_{13}H_{26}N_{2}O_{4}, and it has garnered interest for its applications in medicinal chemistry and biochemistry.

  • Molecular Weight : 274.36 g/mol
  • Melting Point : 47 °C
  • Boiling Point : 204 °C
  • Purity : ≥ 98% .

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit bacterial growth in vitro, indicating potential as an antibacterial agent.
  • Cellular Mechanisms : The compound may interact with cellular signaling pathways. Studies have indicated that it can modulate the expression of specific genes involved in inflammation and immune responses.
  • Toxicity and Safety : Toxicological assessments are essential to determine the safety profile of this compound. Initial findings suggest low cytotoxicity at therapeutic concentrations, making it a candidate for further investigation in drug development.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

This data indicates that the compound could serve as a basis for developing new antimicrobial agents .

Study 2: Gene Expression Modulation

In a cellular model, treatment with the compound resulted in significant modulation of genes associated with inflammatory responses. Quantitative PCR analysis revealed upregulation of anti-inflammatory cytokines and downregulation of pro-inflammatory markers.

GeneExpression Change
IL-6 (pro-inflammatory)-50%
TNF-alpha (pro-inflammatory)-40%
IL-10 (anti-inflammatory)+60%

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Q & A

Q. Characterization methods :

  • ¹H-NMR : Peaks at δ 1–2 ppm (CH₃/CH₂ groups), 3.3–4 ppm (etheric H-C-O), and 5.6–5.7 ppm (vinyl protons) confirm monomer incorporation into copolymers .
  • FTIR : Bands at 1650 cm⁻¹ (C=O stretching) and 1100 cm⁻¹ (C-O-C ether linkages) validate crosslinking in epoxy resins .
  • DSC/TGA : Monitor curing kinetics (exothermic peaks) and thermal stability (decomposition >250°C) .

Advanced: What strategies address contradictions in reported solubility and reactivity data?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from trace impurities or stereochemical variations . Mitigation strategies:

  • Analytical rigor : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .
  • Crystallography : Single-crystal X-ray diffraction (via SHELX programs) resolves stereochemical ambiguities .
  • Replicate studies : Compare reactivity under inert (argon) vs. ambient conditions to assess oxygen sensitivity .

Advanced: How can this compound be engineered for stimuli-responsive drug delivery systems?

Q. Methodological approaches :

  • pH-responsive linkers : Incorporate the spirocyclic acetal as a hydrolytically labile moiety. Acidic hydrolysis (e.g., tumor microenvironment) releases payloads, as demonstrated in pH-activated aptamer probes .
  • Thiol-ene click chemistry : UV-initiated reactions with 2-mercaptoethanol enable modular functionalization (e.g., PEGylation for biocompatibility) .
  • Encapsulation efficiency : Optimize monomer-to-crosslinker ratios (e.g., 1:2 molar ratio with N,N-dimethylacrylamide) to balance hydrogel porosity and payload retention .

Advanced: What challenges arise in scaling up synthesis while maintaining reproducibility?

Q. Key challenges :

  • Batch variability : Trace moisture degrades acetal groups; use molecular sieves or anhydrous solvents .
  • Side reactions : Competing etherification pathways reduce yield; monitor via in-situ FTIR or GC-MS .
  • Safety : Exothermic amine reactions require controlled cooling (jacketed reactors) to prevent thermal runaway .

Advanced: How does the compound’s stereochemistry influence its performance in epoxy curing?

Q. Stereochemical impact :

  • Curing efficiency : Axial vs. equatorial amine positioning affects crosslinking density. Molecular dynamics simulations predict optimal configurations for flexible epoxy networks .
  • Mechanical properties : Enantiopure forms (resolved via chiral HPLC) enhance tensile strength by 20% compared to racemic mixtures .
  • Validation : Circular dichroism (CD) spectroscopy quantifies enantiomeric excess (>95% ee) .

Basic: What are the primary applications in polymer science?

  • Epoxy curing : Enhances flexibility in coatings/adhesives via secondary amine crosslinking .
  • Thermoplastic elastomers : Copolymerization with N,N-dimethylacrylamide yields stimuli-responsive hydrogels for biomedical devices .
  • Nanocomposites : Integration with SPIONs (superparamagnetic iron oxide nanoparticles) enables magnetically guided drug delivery .

Advanced: How can computational tools aid in designing derivatives with tailored properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
  • Molecular docking : Screen derivatives for enzyme-binding affinity (e.g., SOD/catalase immobilization ).
  • Polymer simulation : Tools like GROMACS model degradation rates of acetal-based networks .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight274.36 g/mol
Melting Point85–90°C (DSC)
SolubilityDMF > DMSO > Water (HPLC)
Thermal StabilityDecomposition at 290°C (TGA)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Reactant of Route 2
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

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